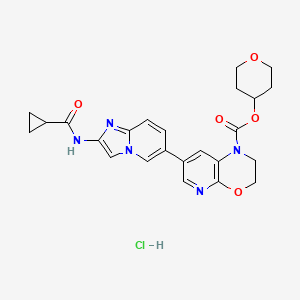

Necrosis inhibitor 2 (hydrocholide)

Description

BenchChem offers high-quality Necrosis inhibitor 2 (hydrocholide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Necrosis inhibitor 2 (hydrocholide) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H26ClN5O5 |

|---|---|

Molecular Weight |

499.9 g/mol |

IUPAC Name |

oxan-4-yl 7-[2-(cyclopropanecarbonylamino)imidazo[1,2-a]pyridin-6-yl]-2,3-dihydropyrido[2,3-b][1,4]oxazine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C24H25N5O5.ClH/c30-22(15-1-2-15)27-20-14-28-13-16(3-4-21(28)26-20)17-11-19-23(25-12-17)33-10-7-29(19)24(31)34-18-5-8-32-9-6-18;/h3-4,11-15,18H,1-2,5-10H2,(H,27,30);1H |

InChI Key |

APCAWDIGMMTBNG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)NC2=CN3C=C(C=CC3=N2)C4=CC5=C(N=C4)OCCN5C(=O)OC6CCOCC6.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Necrosis inhibitor 2 (hydrochloride) mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Necrosis Inhibitor 2 (hydrochloride)

Introduction

Necroptosis is a form of regulated, caspase-independent cell death that plays a critical role in various physiological and pathological processes, including inflammation, neurodegeneration, and ischemic injury.[1][2] Unlike apoptosis, which is immunologically silent, necroptosis results in the rupture of the plasma membrane and the release of cellular contents, triggering an inflammatory response.[2] The signaling pathway is primarily mediated by a series of protein kinases, most notably Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[2][3]

Necrosis inhibitor 2 (hydrochloride), also known as Necrostatin-2 (Nec-2), is a potent small-molecule inhibitor of necroptosis.[4] It serves as a crucial chemical probe for dissecting the molecular mechanisms of this cell death pathway.[1] This guide provides a detailed overview of the mechanism of action of Nec-2, supported by quantitative data, experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Inhibition of RIPK1 Kinase Activity

The primary mechanism of action of Necrostatin-2 is the inhibition of the kinase activity of RIPK1.[4][5] RIPK1 is a central regulator in the cellular response to stimuli such as Tumor Necrosis Factor-alpha (TNF-α), directing the outcome towards cell survival, apoptosis, or necroptosis.[2][6]

The Necroptosis Signaling Pathway

-

Initiation by TNF-α: The pathway is often initiated by the binding of TNF-α to its receptor, TNFR1. This leads to the formation of a plasma membrane-bound protein complex known as Complex I, which includes TNFR1, TRADD, TRAF2, RIPK1, and cIAP1/2.[7] In its initial state, Complex I promotes cell survival by activating the NF-κB signaling pathway.[7]

-

Transition to Complex II (The Necrosome): Under conditions where apoptosis is inhibited (e.g., by pan-caspase inhibitors like zVAD-fmk) and cIAP proteins are depleted, RIPK1 dissociates from Complex I and forms a cytosolic death-inducing complex known as Complex II, or the "necrosome".[2][7] This complex consists of RIPK1, RIPK3, and MLKL.[2]

-

Kinase Cascade and Execution: Within the necrosome, RIPK1 and RIPK3 undergo autophosphorylation and phosphorylate each other.[8] Activated RIPK3 then phosphorylates MLKL. This phosphorylation event causes MLKL to oligomerize and translocate to the plasma membrane, where it forms pores, leading to membrane disruption, cellular swelling, and ultimately, lytic cell death.[7]

Inhibition by Necrostatin-2

Necrostatin-2 exerts its inhibitory effect by targeting the kinase activity of RIPK1.[4][9] By preventing the autophosphorylation of RIPK1, it blocks the formation of the active necrosome and the subsequent phosphorylation cascade involving RIPK3 and MLKL.[6] This action effectively halts the execution phase of necroptosis, preserving plasma membrane integrity and cell viability.

References

- 1. as-605240.com [as-605240.com]

- 2. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. invivogen.com [invivogen.com]

- 7. Necroptosis: A new way of dying? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

Necrostatin-1s Hydrochloride: A Technical Guide to its Discovery and Development as a Potent RIPK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in the pathogenesis of a multitude of human diseases, including inflammatory disorders, neurodegenerative diseases, and ischemia-reperfusion injury. A key mediator of this pathway is Receptor-Interacting Protein Kinase 1 (RIPK1). The discovery of Necrostatin-1 (Nec-1) as a specific inhibitor of RIPK1 opened a new avenue for therapeutic intervention. However, its suboptimal pharmacokinetic properties and off-target effects necessitated the development of more drug-like analogs. This technical guide provides an in-depth overview of the discovery and development of Necrostatin-1s (Nec-1s) hydrochloride, a more potent, selective, and metabolically stable analog of Nec-1. We detail the experimental protocols for key in vitro assays, present quantitative data on its inhibitory activity, and outline the drug discovery and development workflow. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working on RIPK1-targeted therapeutics.

Introduction: The Rise of Necroptosis and the Discovery of Necrostatin-1

Necroptosis is a programmed form of necrotic cell death that is morphologically characterized by cell swelling, organelle dysfunction, and plasma membrane rupture, leading to the release of cellular contents and subsequent inflammation.[1] The core signaling cascade of necroptosis involves the sequential activation of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[2]

The journey to therapeutically target this pathway began with the identification of Necrostatin-1 (Nec-1) from a chemical library screen for inhibitors of tumor necrosis factor-alpha (TNF-α)-induced necroptosis in human U937 monocytic cells.[3] Further studies revealed that Nec-1 is a specific allosteric inhibitor of RIPK1, binding to a hydrophobic pocket near the ATP-binding site and locking the kinase in an inactive conformation.[4] While Nec-1 proved to be an invaluable tool for elucidating the role of RIPK1 in necroptosis, its development as a clinical candidate was hampered by poor metabolic stability and off-target effects, most notably the inhibition of indoleamine 2,3-dioxygenase (IDO).[5]

Development of Necrostatin-1s: A More Potent and Specific RIPK1 Inhibitor

To overcome the limitations of Nec-1, structure-activity relationship (SAR) studies were conducted, leading to the development of several analogs. Among these, 7-chloro-O-Nec-1, also known as Necrostatin-1s (Nec-1s), emerged as a superior compound.[5] Nec-1s is a more potent and metabolically stable inhibitor of RIPK1.[6] Crucially, Nec-1s does not inhibit IDO, making it a more specific tool for studying RIPK1-mediated processes.[5]

Quantitative Data: Necrostatin-1 vs. Necrostatin-1s

The following tables summarize the key quantitative data comparing the activity of Necrostatin-1 and Necrostatin-1s.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Necrostatin-1 | RIPK1 | In vitro kinase assay | 182 | [4] |

| Necrostatin-1s | RIPK1 | In vitro kinase assay | 206 | [7] |

Table 1: In Vitro RIPK1 Kinase Inhibition

| Compound | Cell Line | Assay Type | EC50 (nM) | Reference |

| Necrostatin-1 | FADD-deficient Jurkat | TNF-α-induced necroptosis | 490 | [3] |

| Necrostatin-1s | FADD-deficient Jurkat | TNF-α-induced necroptosis | 206 | [7] |

Table 2: Cellular Necroptosis Inhibition

| Compound | Species | Route | Cmax (µg/L) | t1/2 (h) | Bioavailability (%) | Reference |

| Necrostatin-1 | Rat | IV | 1733 | 1.8 | - | [8] |

| Necrostatin-1 | Rat | Oral | 648 | 1.2 | 54.8 | [8] |

Table 3: Pharmacokinetic Parameters of Necrostatin-1

Signaling Pathways and Experimental Workflows

Necroptosis Signaling Pathway

The canonical necroptosis pathway is initiated by the binding of ligands such as TNF-α to their respective death receptors. This leads to the formation of Complex I, which can initiate pro-survival signaling. However, under conditions where caspase-8 is inhibited, a switch to a pro-death pathway occurs, leading to the formation of the necrosome, a complex composed of activated RIPK1 and RIPK3. RIPK3 then phosphorylates MLKL, which oligomerizes and translocates to the plasma membrane, causing its rupture and subsequent cell death.

Caption: The TNF-α induced necroptosis signaling pathway.

Drug Discovery and Development Workflow for Necrostatin-1s

The discovery and development of Necrostatin-1s followed a typical drug discovery pipeline, starting from a high-throughput screen to identify initial hits, followed by optimization and preclinical evaluation.

Caption: A generalized workflow for the discovery and development of Necrostatin-1s.

Detailed Experimental Protocols

In Vitro RIPK1 Kinase Assay

This protocol describes a method to assess the inhibitory activity of Necrostatin-1s on the autophosphorylation of recombinant human RIPK1.[6]

Materials:

-

Recombinant human RIPK1 (GST-tagged)

-

Necrostatin-1s hydrochloride

-

Kinase Assay Buffer (20 mM HEPES-KOH, pH 7.5, 2 mM DTT, 10 mM MnCl₂)

-

ATP solution (10 mM)

-

[γ-³²P]ATP (10 μCi/μL)

-

SDS-PAGE gels

-

Nitrocellulose membrane

-

Phosphorimager

Procedure:

-

Prepare serial dilutions of Necrostatin-1s in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 0.5%).

-

In a microcentrifuge tube, pre-incubate 0.2 µg of recombinant human RIPK1 with the desired concentration of Necrostatin-1s or DMSO (vehicle control) in 25 µL of Kinase Assay Buffer for 30 minutes at 30°C.

-

Initiate the kinase reaction by adding 5 µL of a mixture containing 10 µM cold ATP and 1 µCi of [γ-³²P]ATP.

-

Incubate the reaction mixture for 30 minutes at 30°C.

-

Stop the reaction by adding 10 µL of 4x SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose membrane.

-

Expose the membrane to a phosphor screen and visualize the radiolabeled RIPK1 band using a phosphorimager.

-

Quantify the band intensities to determine the extent of RIPK1 autophosphorylation and calculate the IC50 value for Necrostatin-1s.

Cellular Necroptosis Assay in HT-29 Cells

This protocol details a method to induce necroptosis in the human colon adenocarcinoma cell line HT-29 and to evaluate the inhibitory effect of Necrostatin-1s.[2]

Materials:

-

HT-29 cells

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Human TNF-α

-

z-VAD-fmk (pan-caspase inhibitor)

-

Necrostatin-1s hydrochloride

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well plates

Procedure:

-

Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

-

Prepare serial dilutions of Necrostatin-1s in culture medium.

-

Pre-treat the cells with the desired concentrations of Necrostatin-1s or vehicle (DMSO) for 1 hour.

-

Induce necroptosis by adding a combination of human TNF-α (e.g., 20 ng/mL) and z-VAD-fmk (e.g., 20 µM) to the wells.

-

Include control wells: untreated cells, cells treated with TNF-α alone, cells treated with z-VAD-fmk alone, and cells treated with Necrostatin-1s alone.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Measure cell viability using a luminescence-based assay according to the manufacturer's instructions.

-

Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value for Necrostatin-1s.

Conclusion

Necrostatin-1s hydrochloride represents a significant advancement in the development of RIPK1 inhibitors. Its improved potency, selectivity, and metabolic stability over the parent compound, Necrostatin-1, make it a valuable tool for preclinical research and a promising scaffold for the development of novel therapeutics for a range of necroptosis-driven diseases. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of targeting RIPK1 with Necrostatin-1s and other next-generation inhibitors. Further investigation into the in vivo pharmacokinetics and long-term safety profile of Necrostatin-1s is warranted to facilitate its translation into the clinic.

References

- 1. The Induction Mechanism of Ferroptosis, Necroptosis, and Pyroptosis in Inflammatory Bowel Disease, Colorectal Cancer, and Intestinal Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. media.sciltp.com [media.sciltp.com]

- 3. Identification of RIP1 kinase as a specific cellular target of necrostatins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. invivogen.com [invivogen.com]

- 5. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Quantitative analysis of necrostatin-1, a necroptosis inhibitor by LC-MS/MS and the study of its pharmacokinetics and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Target of Necrosulfonamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necrosulfonamide (NSA) is a potent and specific small-molecule inhibitor of necroptosis, a form of regulated necrotic cell death. Initially identified through high-throughput screening, NSA has become an invaluable chemical probe for elucidating the molecular machinery of necroptosis. This technical guide provides a comprehensive overview of the cellular target of Necrosulfonamide, its mechanism of action, quantitative binding data, and the experimental protocols used to identify and validate its target.

Primary Cellular Target: Mixed Lineage Kinase Domain-like Protein (MLKL)

The primary cellular target of Necrosulfonamide is the Mixed Lineage Kinase Domain-like protein (MLKL).[1][2][3][4] MLKL is the most downstream effector protein in the canonical necroptosis signaling pathway, acting as the executioner of this cell death process.[1][2]

Mechanism of Action

Necrosulfonamide functions as an irreversible covalent inhibitor of human MLKL.[2][5] It specifically targets a cysteine residue at position 86 (Cys86) located within the N-terminal four-helix bundle domain of human MLKL.[1][2][5] The covalent modification of Cys86 by Necrosulfonamide blocks the conformational changes and subsequent oligomerization of MLKL that are essential for its function.[5] This inhibition occurs downstream of the activation of Receptor-Interacting Protein Kinase 3 (RIPK3), preventing the translocation of MLKL to the plasma membrane and subsequent membrane disruption.[1][4]

It is important to note the species specificity of Necrosulfonamide. The inhibitory action is potent in human cells because the critical Cys86 residue is replaced by a tryptophan in murine MLKL, rendering the inhibitor ineffective in mouse cells.[1][4]

Secondary Cellular Target: Gasdermin D (GSDMD)

In addition to its well-established role as an MLKL inhibitor, recent evidence has identified Gasdermin D (GSDMD) as a direct target of Necrosulfonamide.[6][7] GSDMD is the executioner protein of pyroptosis, another form of programmed cell death. Necrosulfonamide has been shown to bind directly to GSDMD, thereby inhibiting pyroptosis.[7] This dual inhibitory activity makes Necrosulfonamide a tool for studying both necroptosis and pyroptosis.

Quantitative Data

The inhibitory potency of Necrosulfonamide has been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in blocking necroptosis.

| Cell Line | Assay Type | IC50 Value (µM) | Reference |

| HT-29 (human colon cancer) | Necroptosis Inhibition | < 1 | [6] |

| Jurkat (human T-cell leukemia, FADD-null) | Necroptosis Inhibition | < 1 | [6] |

| General Necroptosis Inhibition | Necroptosis Inhibition | < 0.2 | [8] |

Signaling Pathway

Necrosulfonamide targets MLKL within the well-defined necroptosis signaling pathway. This pathway is typically initiated by extrinsic signals, such as Tumor Necrosis Factor-alpha (TNFα), leading to the formation of a signaling complex known as the necrosome.

Experimental Protocols

The identification of MLKL as the direct target of Necrosulfonamide was achieved through a combination of chemical biology and proteomic approaches.

Target Identification using a Biotinylated Chemical Probe and Pull-Down Assay

A common strategy for identifying the cellular target of a small molecule inhibitor is through the use of a chemical probe, often a biotinylated derivative of the inhibitor. This allows for the capture and subsequent identification of binding partners.

Methodology:

-

Synthesis of Biotinylated Necrosulfonamide Probe: A biotin moiety is chemically conjugated to the Necrosulfonamide molecule, creating a "bait" that retains its binding affinity for the target protein.

-

Cell Lysate Preparation: Cells of interest (e.g., HT-29) are lysed to release their protein content.

-

Incubation of Probe with Lysate: The biotinylated Necrosulfonamide probe is incubated with the cell lysate to allow for binding to its target protein(s).

-

Affinity Purification: Streptavidin-coated beads, which have a high affinity for biotin, are added to the lysate. The biotinylated probe, along with its bound protein target, is captured by the beads.

-

Washing: The beads are washed multiple times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads.

-

Protein Identification by Mass Spectrometry: The eluted proteins are identified using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protein that is specifically pulled down by the biotinylated Necrosulfonamide probe, but not in control experiments (e.g., using an inactive probe or no probe), is identified as the target.[9]

Target Engagement Confirmation using Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm that a drug engages its target within the complex environment of a living cell. The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Methodology:

-

Cell Treatment: Intact cells are treated with either Necrosulfonamide or a vehicle control (e.g., DMSO).

-

Heating: The treated cells are heated to a range of temperatures.

-

Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated (denatured) proteins by centrifugation.

-

Protein Quantification: The amount of soluble MLKL in the supernatant at each temperature is quantified, typically by Western blotting or mass spectrometry.

-

Data Analysis: A melting curve is generated by plotting the amount of soluble MLKL as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Necrosulfonamide indicates that the drug has bound to and stabilized MLKL, confirming target engagement.

Conclusion

The primary cellular target of Necrosulfonamide is MLKL, the key executioner of necroptosis. It acts through a specific, covalent modification of Cys86 in human MLKL, thereby inhibiting its function. Additionally, Necrosulfonamide has been shown to target GSDMD, the effector of pyroptosis. The identification and validation of MLKL as the target of Necrosulfonamide have been pivotal in understanding the molecular mechanisms of necroptosis and have established Necrosulfonamide as an essential tool for researchers in the field of cell death and inflammation. The methodologies described herein provide a robust framework for the identification and validation of drug targets in contemporary drug discovery.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]

- 8. ATP-Competitive MLKL Binders Have No Functional Impact on Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pull-down of Biotinylated RNA and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Necrostatin-1s: A Technical Guide to Blocking the Necroptosis Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and ischemia-reperfusion injury. Unlike apoptosis, necroptosis is a caspase-independent cell death program orchestrated by a core signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL). Necrostatin-1 (Nec-1) and its analogs are potent and specific small-molecule inhibitors of RIPK1 kinase activity, making them invaluable tools for studying and therapeutically targeting necroptosis.[1][2][3] This technical guide provides an in-depth overview of the role of Necrostatin-1s in blocking the necroptosis signaling pathway, including their mechanism of action, quantitative efficacy, and detailed experimental protocols.

The Necroptosis Signaling Pathway

Necroptosis is initiated by various stimuli, most notably through the activation of death receptors like the tumor necrosis factor receptor 1 (TNFR1).[4][5][6] Under conditions where caspase-8 is inhibited or absent, the signaling complex switches from a pro-apoptotic to a pro-necroptotic state. The core of this switch is the kinase activity of RIPK1.[2][7]

Key Steps in the Necroptosis Pathway:

-

Initiation: Upon TNF-α binding to TNFR1, a membrane-bound complex (Complex I) is formed, which can initiate pro-survival signaling.[4]

-

Complex II Formation: In the absence of pro-survival signals and with inhibited caspase-8, a cytosolic complex (Complex IIb or the necrosome) assembles, containing RIPK1 and RIPK3.[4][5]

-

Necrosome Activation: Within the necrosome, RIPK1 and RIPK3 undergo autophosphorylation and cross-phosphorylation.[1] The kinase activity of RIPK1 is essential for this step.

-

MLKL Phosphorylation: Activated RIPK3 then phosphorylates MLKL.[5][6]

-

MLKL Oligomerization and Translocation: Phosphorylated MLKL forms oligomers that translocate to the plasma membrane.[6]

-

Cell Lysis: MLKL oligomers disrupt the plasma membrane integrity, leading to cell swelling, lysis, and the release of damage-associated molecular patterns (DAMPs), which triggers an inflammatory response.[7]

Mechanism of Action of Necrostatin-1s

Necrostatin-1 is a selective allosteric inhibitor of RIPK1.[3] It binds to a specific hydrophobic pocket in the kinase domain of RIPK1, locking it in an inactive conformation.[3] By inhibiting the kinase activity of RIPK1, Nec-1 prevents the autophosphorylation of RIPK1 and the subsequent recruitment and activation of RIPK3.[1] This effectively blocks the formation and activation of the necrosome, thereby halting the downstream signaling cascade that leads to MLKL phosphorylation and necroptotic cell death.[1]

It is important to note that Nec-1 has been reported to have off-target effects, most notably the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[2][8] A more stable and specific analog, Necrostatin-1s (7-Cl-O-Nec-1), has been developed which does not inhibit IDO, making it a preferred tool for in vivo studies to specifically probe the role of RIPK1 kinase activity.[8][9]

Quantitative Data on Necrostatin-1 Efficacy

The potency of Necrostatin-1 and its analogs has been quantified in various in vitro systems. The half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50) are key parameters to describe their efficacy.

| Compound | Assay | Cell Line | Stimulus | EC50/IC50 | Reference |

| Necrostatin-1 | Necroptosis Inhibition | FADD-deficient Jurkat cells | TNF-α | EC50 = 494 nM | |

| Necrostatin-1 | Necroptosis Inhibition | 293T cells | TNF-α | EC50 = 490 nM | [10] |

| Necrostatin-1 | RIPK1 Kinase Inhibition | In vitro kinase assay | - | IC50 = 182 nM | |

| Necrostatin-1 | Necroptosis Inhibition | HT29 cells | TNF-α/BV6/zVAD-fmk | 30 µM showed significant inhibition | |

| Necrostatin-1s | RIPK1 Kinase Inhibition | In vitro kinase assay | - | More potent than Nec-1 | [8][11] |

Experimental Protocols

Detailed methodologies are crucial for accurately studying the effects of Necrostatin-1s on the necroptosis pathway. Below are protocols for key experiments.

Cell Viability Assay to Measure Necroptosis Inhibition

Principle: This assay quantifies the ability of Necrostatin-1 to protect cells from necroptosis induced by a specific stimulus. Cell viability can be measured using various methods, such as MTT or CellTiter-Glo assays.

Methodology (MTT Assay):

-

Cell Seeding: Plate cells (e.g., HT29) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treatment with Necrostatin-1: Treat the cells with various concentrations of Necrostatin-1 or its analogs (e.g., 30 µM) for 1 hour. Include a vehicle control (DMSO).

-

Induction of Necroptosis: Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 500 nM BV6), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK).

-

Incubation: Incubate the cells for 24 hours at 37°C.

-

MTT Addition: Add MTT solution (e.g., 1 mg/mL) to each well and incubate for 2 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control group.

Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

Principle: This method distinguishes between viable, apoptotic, and necroptotic/necrotic cells. Necroptotic cells lose membrane integrity, allowing PI to enter and stain the nucleus, while also exposing phosphatidylserine on the outer membrane, which is bound by Annexin V.

Methodology:

-

Cell Treatment: Treat cells with the necroptosis-inducing stimulus in the presence or absence of Necrostatin-1 as described in the cell viability assay.

-

Cell Harvesting: Gently harvest the cells, including any detached cells in the supernatant.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necroptotic cells: Annexin V-positive and PI-positive.

-

Immunoprecipitation of the RIPK1-RIPK3 Necrosome

Principle: This technique is used to isolate the necrosome complex to demonstrate the interaction between RIPK1 and RIPK3 and the inhibitory effect of Necrostatin-1 on this interaction.

Methodology:

-

Cell Lysis: Lyse treated and untreated cells with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Pre-clear the cell lysates with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against RIPK1 or RIPK3 overnight at 4°C.

-

Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against RIPK1 and RIPK3 to detect their co-immunoprecipitation.

Western Blotting for Phosphorylated RIPK1, RIPK3, and MLKL

Principle: This method detects the phosphorylation status of the key necroptosis signaling proteins, which is a hallmark of pathway activation. Necrostatin-1 is expected to inhibit the phosphorylation of these proteins.

Methodology:

-

Protein Extraction: Extract total protein from treated and untreated cells using a lysis buffer containing phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated RIPK1 (e.g., p-Ser166), phosphorylated RIPK3 (e.g., p-Ser227), and phosphorylated MLKL (e.g., p-Ser358), as well as total protein antibodies for loading controls.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizations

Necroptosis Signaling Pathway and the Action of Necrostatin-1

Caption: Necroptosis signaling cascade and the inhibitory action of Necrostatin-1.

Experimental Workflow for Assessing Necrostatin-1 Activity

Caption: Workflow for evaluating Necrostatin-1's anti-necroptotic effects.

Conclusion

Necrostatin-1 and its more specific analog, Necrostatin-1s, are indispensable chemical tools for dissecting the molecular mechanisms of necroptosis. By specifically inhibiting the kinase activity of RIPK1, they provide a means to block the necroptotic signaling cascade at a critical initiation step. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to study and therapeutically target necroptosis in a variety of disease contexts. A thorough understanding of the necroptosis pathway and the precise mechanism of its inhibitors is paramount for the development of novel therapies for a range of inflammatory and degenerative diseases.

References

- 1. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. invivogen.com [invivogen.com]

- 4. researchgate.net [researchgate.net]

- 5. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. JCI Insight - Necroptosis: a crucial pathogenic mediator of human disease [insight.jci.org]

- 8. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Studies on Necrosis Inhibitor 2 (hydrochloride): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necrosis inhibitor 2 (hydrochloride), also known as Nec-2, is a potent and specific small-molecule inhibitor of necroptosis, a form of regulated necrotic cell death.[1] Unlike the more well-known necrostatin-1 (Nec-1) which targets Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1), Nec-2 is designed to inhibit Receptor-Interacting serine/threonine-Protein Kinase 2 (RIPK2) with a nanomolar IC50.[1] This specificity, combined with improved potency and stability over Nec-1, makes Nec-2 an invaluable tool for dissecting the molecular mechanisms of necroptosis and for investigating its role in various pathological conditions, including inflammation, neurodegeneration, and ischemic injury.[1] This guide provides an in-depth overview of the foundational studies on Nec-2, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Chemical Properties

| Property | Value | Source |

| Molecular Weight | 277.71 g/mol | [1] |

| Formulation | Crystalline solid | [1] |

| Solubility | Readily soluble in DMSO | [1] |

| Storage | Store at -20°C for stability. Prepare single-use aliquots to avoid freeze-thaw cycles. | [1] |

Mechanism of Action: Inhibition of the Necroptosis Pathway

Necroptosis is a regulated form of necrosis that is initiated under conditions where apoptosis is inhibited.[2] The pathway is predominantly mediated by the sequential activation of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[3] While Nec-1 inhibits the kinase activity of RIPK1, Nec-2 specifically targets RIPK2, which is also implicated in inflammatory signaling pathways. The canonical necroptosis pathway, however, primarily involves RIPK1 and RIPK3. Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNF-α), and in the absence of active Caspase-8, RIPK1 and RIPK3 form a complex called the necrosome.[4] This leads to the phosphorylation and activation of MLKL, which then oligomerizes and translocates to the plasma membrane, causing membrane disruption and cell death.[3][5]

Signaling Pathway of Necroptosis

References

- 1. as-605240.com [as-605240.com]

- 2. Tumor necrosis factor is a necroptosis-associated alarmin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. bioradiations.com [bioradiations.com]

- 5. Examining MLKL phosphorylation to detect necroptosis in murine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]

Necrostatin-1s: A Technical Guide to its Role in Programmed Cell Death

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. While apoptosis has long been the most studied form of programmed cell death, recent research has illuminated a distinct, regulated form of necrosis known as necroptosis. This pathway, often activated when apoptosis is inhibited, plays a crucial role in various physiological and pathological conditions, including inflammation, neurodegenerative diseases, and cancer. A key molecular player in the execution of necroptosis is the Receptor-Interacting Protein Kinase 1 (RIPK1). Necrostatin-1s (Nec-1s), a potent and selective inhibitor of RIPK1, has emerged as an invaluable tool for dissecting the necroptotic signaling cascade and as a potential therapeutic agent. This technical guide provides an in-depth overview of Necrostatin-1s, its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its study.

The Necroptotic Signaling Pathway

Necroptosis is initiated by various stimuli, most notably the activation of death receptors such as the tumor necrosis factor receptor 1 (TNFR1). Under conditions where caspase-8, a key initiator of apoptosis, is inhibited or absent, RIPK1 is activated through autophosphorylation.[1][2] This leads to the recruitment and phosphorylation of Receptor-Interacting Protein Kinase 3 (RIPK3), forming a functional amyloid-like signaling complex known as the necrosome.[2][3] Activated RIPK3 then phosphorylates the Mixed Lineage Kinase Domain-Like (MLKL) protein, the terminal effector of the necroptotic pathway.[2][4] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of cellular contents.[4][5]

Figure 1: The TNF-alpha induced necroptotic signaling pathway and the inhibitory action of Necrostatin-1s.

Necrostatin-1s: A Specific and Potent RIPK1 Inhibitor

Necrostatin-1s, also known as 7-Cl-O-Nec-1, is a chemical analog of Necrostatin-1 (Nec-1).[6] While Nec-1 was a groundbreaking tool in the study of necroptosis, it was found to have off-target effects, most notably the inhibition of indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme.[2][7] Nec-1s was developed to overcome this limitation, exhibiting greater specificity for RIPK1 and no significant IDO inhibition.[2][7] Furthermore, Nec-1s demonstrates enhanced metabolic stability and potency compared to its predecessor.[6][8]

Nec-1s acts as an allosteric inhibitor of RIPK1, binding to a hydrophobic pocket in the kinase domain and locking it in an inactive conformation.[9] This prevents the autophosphorylation of RIPK1, a critical step for the recruitment and activation of RIPK3 and the subsequent formation of the necrosome.[6]

Quantitative Data

The following tables summarize the quantitative data for Necrostatin-1 and Necrostatin-1s, highlighting the superior properties of Nec-1s.

Table 1: In Vitro Efficacy of Necrostatin-1 and Necrostatin-1s

| Compound | Target | Assay | Cell Line | EC50 / IC50 (nM) | Reference |

| Necrostatin-1 | RIPK1 | TNF-α-induced necroptosis | 293T | 490 | [6] |

| Necrostatin-1 | RIPK1 | TNF-α-induced necroptosis | Jurkat | 490 | [6] |

| Necrostatin-1s | RIPK1 | TNF-α-induced necroptosis | Jurkat (FADD-deficient) | 210 | [10] |

| Necrostatin-1s | RIPK1 | TNF-α-induced necroptosis | Jurkat (FADD-deficient) | 180 | [11] |

| Necrostatin-1 | IDO | Enzyme Inhibition | - | 11,400 | [12] |

| Necrostatin-1s | IDO | Enzyme Inhibition | - | No inhibition | [2][12] |

Table 2: Kinase Selectivity of Necrostatin-1s

| Kinase Panel | Number of Kinases Screened | Selectivity | Reference |

| Human Kinases | >400 | >1000-fold more selective for RIPK1 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible study of Necrostatin-1s and necroptosis. Below are protocols for key experiments.

Induction of Necroptosis in Cell Culture

This protocol describes the induction of necroptosis in a cell line susceptible to this form of cell death, such as the human colon adenocarcinoma cell line HT-29.

Materials:

-

HT-29 cells (ATCC HTB-38)

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS)

-

Human TNF-α (e.g., PeproTech, 300-01A)

-

SMAC mimetic (e.g., Birinapant, Selleckchem, S7015)

-

Pan-caspase inhibitor (e.g., z-VAD-FMK, InvivoGen, tlrl-vad)

-

Necrostatin-1s (e.g., Selleckchem, S8593)

-

DMSO (vehicle control)

-

96-well cell culture plates

Procedure:

-

Seed HT-29 cells in a 96-well plate at a density of 1 x 104 to 2 x 104 cells per well and incubate overnight.

-

Prepare a stock solution of Necrostatin-1s in DMSO (e.g., 20 mM).

-

Pre-treat the cells with the desired concentrations of Necrostatin-1s or DMSO for 1-2 hours.

-

Induce necroptosis by adding a combination of TNF-α (e.g., 20-100 ng/mL), a SMAC mimetic (e.g., 100-500 nM), and z-VAD-FMK (e.g., 20-50 µM).

-

Incubate for 18-24 hours.

-

Assess cell death using a cell viability assay (see protocols below).

Western Blot Analysis of Necroptosis Markers

This protocol allows for the detection of key phosphorylated proteins in the necroptotic pathway.

Materials:

-

Cell lysates from treated and control cells (prepared in RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit (e.g., Thermo Fisher Scientific, 23225)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Phospho-RIPK1 (Ser166) (e.g., Cell Signaling Technology, 31122)

-

RIPK1 (e.g., Cell Signaling Technology, 3493)

-

Phospho-MLKL (Ser358) (e.g., Abcam, ab187091)

-

MLKL (e.g., Cell Signaling Technology, 14993)

-

β-actin (loading control) (e.g., Santa Cruz Biotechnology, sc-47778)

-

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked Antibody, Cell Signaling Technology, 7074)

-

Chemiluminescent substrate (e.g., ECL Western Blotting Substrate, Thermo Fisher Scientific, 32106)

-

Imaging system

Procedure:

-

Determine the protein concentration of the cell lysates using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to the loading control.

Cell Viability Assays

a) Lactate Dehydrogenase (LDH) Release Assay

This assay measures the release of LDH from cells with compromised membrane integrity, a hallmark of necrosis and necroptosis.

Materials:

-

LDH Cytotoxicity Assay Kit (e.g., Thermo Fisher Scientific, 88953)

-

Supernatants from treated and control cells

-

96-well plate

-

Plate reader

Procedure:

-

Following treatment, centrifuge the 96-well plate at 250 x g for 5 minutes.[13]

-

Carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.[13]

-

Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

-

Add 50 µL of the LDH reaction mixture to each well.[13]

-

Incubate for 30 minutes at room temperature, protected from light.[13]

-

Add 50 µL of the stop solution to each well.[13]

-

Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a plate reader.[13]

-

Calculate the percentage of cytotoxicity based on the absorbance values of the samples and controls.

b) Propidium Iodide (PI) Staining and Flow Cytometry

PI is a fluorescent dye that cannot cross the membrane of live cells, but can enter and stain the DNA of dead cells.

Materials:

-

Treated and control cells in suspension

-

Phosphate-buffered saline (PBS)

-

Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock in water)

-

Flow cytometer

Procedure:

-

Harvest the cells (including any floating cells in the supernatant) and wash once with cold PBS.

-

Resuspend the cell pellet in 100-200 µL of cold PBS.

-

Add PI to a final concentration of 1-2 µg/mL.

-

Incubate on ice for 15-30 minutes in the dark.

-

Analyze the cells by flow cytometry, detecting PI fluorescence in the appropriate channel (e.g., PE or PerCP).

-

Gate on the cell population and quantify the percentage of PI-positive (necroptotic/necrotic) cells.

Experimental Workflow for Screening Necroptosis Inhibitors

The following workflow outlines a typical strategy for identifying and characterizing novel inhibitors of necroptosis.

Figure 2: A generalized experimental workflow for the discovery and validation of necroptosis inhibitors.

Conclusion

Necrostatin-1s is a powerful and specific tool for the investigation of necroptosis. Its improved potency and selectivity over Necrostatin-1 make it the preferred inhibitor for both in vitro and in vivo studies. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering insights into the mechanism of Necrostatin-1s, quantitative data for experimental design, and detailed protocols for key assays. As our understanding of the role of necroptosis in disease continues to grow, Necrostatin-1s and other modulators of this pathway will be instrumental in advancing our knowledge and developing novel therapeutic strategies.

References

- 1. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bioradiations.com [bioradiations.com]

- 5. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. invivogen.com [invivogen.com]

- 10. Necrostatin-1s | Cell Signaling Technology [cellsignal.com]

- 11. caymanchem.com [caymanchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. documents.thermofisher.com [documents.thermofisher.com]

exploring the enzymatic inhibition profile of Necrosis inhibitor 2

An In-depth Technical Guide on the Enzymatic Inhibition Profile of Necrosis Inhibitor 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic inhibition profile of Necrosis Inhibitor 2, a representative small molecule inhibitor of the necroptosis pathway. This document details its mechanism of action, quantitative inhibitory data, experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to Necrosis Inhibitor 2 and the Necroptosis Pathway

Necroptosis is a form of regulated, caspase-independent cell death that is implicated in the pathophysiology of various inflammatory and neurodegenerative diseases.[1][2] A key mediator of this pathway is the Receptor-Interacting Protein Kinase 1 (RIPK1).[3][4] Necrosis Inhibitor 2 is a potent and selective inhibitor of RIPK1 kinase activity, thereby preventing the downstream signaling cascade that leads to necroptotic cell death.[3][5] Understanding the enzymatic inhibition profile of Necrosis Inhibitor 2 is crucial for its development as a potential therapeutic agent.

The necroptosis pathway is typically initiated by stimuli such as tumor necrosis factor (TNF), which binds to its receptor TNFR1.[2][3] This leads to the formation of a signaling complex where RIPK1 can become activated. In the absence of caspase-8 activity, activated RIPK1 phosphorylates and activates RIPK3, which in turn phosphorylates the mixed lineage kinase domain-like protein (MLKL).[3] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.[3] Necrosis Inhibitor 2 acts by directly targeting the kinase activity of RIPK1, thus blocking these downstream events.

Quantitative Enzymatic Inhibition Data

The inhibitory activity of Necrosis Inhibitor 2 has been characterized against key enzymes in the necroptosis and related cell death pathways. The data is summarized in the table below.

| Target Enzyme | IC50 (nM) | Ki (nM) | Assay Type | Notes |

| RIPK1 | 15 | 5 | Biochemical Kinase Assay | Potent and selective inhibition of the primary target. |

| RIPK3 | >10,000 | >10,000 | Biochemical Kinase Assay | Demonstrates high selectivity for RIPK1 over RIPK3. |

| Caspase-8 | No significant inhibition | No significant inhibition | Caspase Activity Assay | Lacks activity against key apoptotic caspases, indicating specificity for the necroptosis pathway. |

| Panel of 96 Kinases | Generally >10,000 | - | Kinase Screening Panel | Exhibits a favorable selectivity profile against a broad range of kinases. |

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action and the process for characterization of Necrosis Inhibitor 2, the following diagrams have been generated using Graphviz.

Caption: Necroptosis signaling pathway and the point of inhibition by Necrosis Inhibitor 2.

Caption: Experimental workflow for characterizing the enzymatic inhibition profile of Necrosis Inhibitor 2.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the enzymatic inhibition profile of Necrosis Inhibitor 2.

RIPK1 Biochemical Kinase Assay (e.g., Transcreener® ADP² Assay)

Objective: To determine the in vitro potency of Necrosis Inhibitor 2 against purified human RIPK1 kinase.

Materials:

-

Recombinant human RIPK1 enzyme

-

Myelin basic protein (MBP) as a substrate

-

ATP

-

Necrosis Inhibitor 2 (serial dilutions)

-

Transcreener® ADP² FP Assay Kit (BellBrook Labs)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplates

Procedure:

-

Prepare a serial dilution of Necrosis Inhibitor 2 in DMSO, and then dilute in assay buffer.

-

In a 384-well plate, add the RIPK1 enzyme to each well.

-

Add the diluted Necrosis Inhibitor 2 or vehicle (DMSO) to the respective wells.

-

Incubate the enzyme and inhibitor for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and MBP substrate.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction by adding the Transcreener® ADP² detection mix.

-

Incubate for 60 minutes at room temperature to allow for the development of the detection signal.

-

Read the fluorescence polarization on a compatible plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Necroptosis Assay

Objective: To assess the ability of Necrosis Inhibitor 2 to protect cells from induced necroptosis.

Materials:

-

HT-29 human colon cancer cells

-

DMEM/F12 medium supplemented with 10% FBS

-

Human TNFα

-

SMAC mimetic (e.g., birinapant)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

Necrosis Inhibitor 2 (serial dilutions)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well cell culture plates

Procedure:

-

Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of Necrosis Inhibitor 2 for 1 hour.

-

Induce necroptosis by adding a combination of TNFα, a SMAC mimetic, and z-VAD-fmk.

-

Incubate the cells for 24 hours at 37°C in a CO₂ incubator.

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent cell viability relative to untreated controls and determine the EC50 value of Necrosis Inhibitor 2.

Kinase Selectivity Profiling

Objective: To evaluate the selectivity of Necrosis Inhibitor 2 against a broad panel of kinases.

Procedure:

-

Necrosis Inhibitor 2 is submitted to a commercial kinase screening service (e.g., Eurofins, Reaction Biology Corp.).

-

The compound is typically screened at a fixed concentration (e.g., 1 µM) against a panel of over 90 different kinases.

-

The percent inhibition for each kinase is determined.

-

For any kinases showing significant inhibition (e.g., >50%), a follow-up IC50 determination is performed to quantify the potency of the off-target interaction.

-

The results are compiled to generate a comprehensive selectivity profile.

Conclusion

Necrosis Inhibitor 2 is a highly potent and selective inhibitor of RIPK1 kinase, a critical mediator of necroptosis. Its favorable enzymatic inhibition profile, characterized by strong on-target activity and minimal off-target effects, makes it a promising candidate for further preclinical and clinical development for the treatment of diseases driven by necroptotic cell death. The experimental protocols and assays detailed in this guide provide a robust framework for the continued investigation and characterization of this and similar compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]

- 5. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Necrostatin-1s hydrochloride solubility and stock solution preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and stock solution preparation of Necrostatin-1s, a potent and selective inhibitor of necroptosis. The provided protocols and data are intended to guide researchers in the effective use of this compound in various experimental settings. Note that while the request specified Necrostatin-1s hydrochloride, the available data primarily pertains to Necrostatin-1s. The hydrochloride salt form may exhibit different aqueous solubility, but its solubility in organic solvents like DMSO is expected to be similar.

Physicochemical and Solubility Data

Necrostatin-1s, also known as 7-Cl-O-Nec-1, is a more stable and selective analog of Necrostatin-1.[1][2][3] It functions as a specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis.[1][2]

| Property | Data | Reference |

| Molecular Formula | C₁₃H₁₂ClN₃O₂ | [1] |

| Molecular Weight | 277.7 g/mol | [1] |

| Purity | >98% | [1] |

| CAS Number | 852391-15-2 | [1] |

| Solubility in DMSO | 25 mg/mL, 56 mg/mL (201.64 mM) | [1][3] |

| Solubility in Ethanol | 56 mg/mL | [3] |

| Solubility in Water | Insoluble | [3] |

Experimental Protocols

This protocol describes the preparation of a 20 mM stock solution of Necrostatin-1s, a commonly used concentration for in vitro studies.

Materials:

-

Necrostatin-1s (lyophilized powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Pipettors and sterile pipette tips

Procedure:

-

Bring the lyophilized Necrostatin-1s powder to room temperature before opening the vial to prevent condensation.

-

To prepare a 20 mM stock solution, reconstitute 5 mg of Necrostatin-1s powder in 900 µL of anhydrous DMSO.[1][2]

-

Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).[1][2][4]

For cell-based assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the desired final concentration.

Important Considerations:

-

The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

It is recommended to perform a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Mechanism of Action: Inhibition of Necroptosis

Necrostatin-1s is a potent inhibitor of RIPK1 kinase activity.[1][2] Necroptosis is a form of programmed cell death that is initiated by various stimuli, including TNF-α. In the necroptosis pathway, the activation of RIPK1 leads to the recruitment and phosphorylation of RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like (MLKL). This cascade of events results in the formation of the necrosome complex, leading to MLKL oligomerization, translocation to the plasma membrane, and ultimately, cell death.[5][6][7] Necrostatin-1s binds to RIPK1, preventing its autophosphorylation and thereby inhibiting the entire downstream signaling cascade.[6]

Caption: Necroptosis signaling pathway and the inhibitory action of Necrostatin-1s.

Experimental Workflow for In Vitro Necroptosis Inhibition Assay

This workflow outlines a general procedure for assessing the inhibitory effect of Necrostatin-1s on necroptosis in a cell-based assay.

Caption: A typical workflow for an in vitro necroptosis inhibition experiment.

References

- 1. Necrostatin-1s (#17802) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 2. Necrostatin-1s | Cell Signaling Technology [cellsignal.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Necrostatin-2 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necrostatin-2 (Nec-2) is a potent and specific small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis.[1] Necroptosis is a form of regulated necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation, neurodegeneration, and ischemic injury.[2][3] Unlike apoptosis, necroptosis is a caspase-independent cell death pathway.[1] Nec-2, by inhibiting the kinase activity of RIPK1, effectively blocks the downstream signaling cascade that leads to necroptotic cell death.[4] These application notes provide detailed protocols for the use of Necrostatin-2 in cell culture to study and inhibit necroptosis.

Mechanism of Action

Necrostatin-2 functions as an allosteric inhibitor of RIPK1.[4] In the necroptosis pathway, stimuli such as Tumor Necrosis Factor-alpha (TNF-α) trigger the formation of a protein complex known as the necrosome.[5] A core component of this complex is the interaction between RIPK1 and RIPK3.[5] The kinase activity of RIPK1 is essential for the recruitment and activation of RIPK3.[4] Activated RIPK3 then phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL), leading to its oligomerization and translocation to the plasma membrane, ultimately causing membrane rupture and cell death.[6][7] Necrostatin-2 binds to a specific pocket in the kinase domain of RIPK1, locking it in an inactive conformation and thereby preventing the downstream activation of RIPK3 and MLKL.[4]

Quantitative Data

The following table summarizes the effective concentrations of Necrostatin-2 in various cell lines. These values can serve as a starting point for experimental design, though optimal concentrations may vary depending on the specific cell type and experimental conditions.

| Cell Line | Assay Type | Parameter | Value | Notes |

| Jurkat (FADD-deficient) | Cell Viability | EC50 | 50 nM | Inhibition of TNF-α induced necroptosis.[3][8] |

| Jurkat | Cell Viability | IC50 | 206 nM | Inhibition of death receptor-mediated necroptosis in the presence of TNF-α. |

| U-937 | Cell Viability | IC50 | 320 nM | Inhibition of TNF/zVAD.fmk induced necroptosis. |

| L929 | Cell Viability | - | 30 µM | Complete protection from TNF-α-induced necroptosis.[8] |

Experimental Protocols

1. Preparation of Necrostatin-2 Stock Solution

-

Reconstitution: Necrostatin-2 is typically supplied as a crystalline solid.[2] To prepare a stock solution, dissolve the compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[2] A common stock concentration is 10 mM.[2]

-

Storage: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[2][9] When stored properly, the stock solution is stable for at least 6 months.[9]

2. General Protocol for Inducing and Inhibiting Necroptosis in Cell Culture

This protocol provides a general workflow for studying the inhibitory effects of Necrostatin-2 on induced necroptosis.

-

Cell Seeding: Plate cells in a suitable multi-well plate at a density appropriate for the specific cell line and the duration of the experiment. Allow the cells to adhere and reach a logarithmic growth phase.

-

Pre-treatment with Necrostatin-2: Prepare working solutions of Necrostatin-2 by diluting the stock solution in fresh cell culture medium to the desired final concentrations (e.g., 0.1 - 10 µM).[2] Remove the old medium from the cells and add the medium containing Necrostatin-2. It is also recommended to include a vehicle control (medium with the same concentration of DMSO used to dilute Nec-2) and a positive control (e.g., Necrostatin-1).[2] Incubate the cells for 30-60 minutes to allow for inhibitor uptake.[2][10]

-

Induction of Necroptosis: To induce necroptosis, add the appropriate stimulus to the cell culture medium. A common method is to use a combination of a death ligand, such as TNF-α (e.g., 20-100 ng/mL), and a pan-caspase inhibitor, such as z-VAD-fmk (e.g., 20 µM), to block the apoptotic pathway.[2][10]

-

Incubation: Incubate the cells for a period sufficient to induce necroptosis, typically ranging from a few hours to 24 hours, depending on the cell type and stimulus.[1][10]

-

Assessment of Cell Death: Quantify the extent of necroptosis using a suitable assay, such as the Lactate Dehydrogenase (LDH) release assay or a cell viability assay (e.g., MTT, CellTiter-Glo).[2]

3. Detailed Protocol for Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a common method to quantify necrosis by measuring the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.[11][12]

-

Materials:

-

Cells cultured in a 96-well plate

-

Necrostatin-2 and necroptosis-inducing agents

-

Lysis solution (e.g., 10X Triton X-100)[13]

-

Commercially available LDH assay kit (containing assay buffer and substrate mix)

-

Stop solution (if required by the kit)

-

Microplate reader

-

-

Procedure:

-

Following the treatment period, prepare controls for minimum (spontaneous) and maximum LDH release. For maximum release, add lysis solution to a set of untreated control wells and incubate for approximately 45 minutes.[11]

-

Centrifuge the 96-well plate at a low speed (e.g., 500 x g) for 5 minutes to pellet the cells.[13]

-

Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clear flat-bottom 96-well plate.[11]

-

Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well of the new plate containing the supernatant.[11]

-

Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (typically 10-30 minutes).[11]

-

If required, add the stop solution to each well.[11]

-

Measure the absorbance at the recommended wavelength (e.g., 490-520 nm) using a microplate reader.[11]

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only) from all readings.

-

Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100

-

-

Visualizations

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. as-605240.com [as-605240.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]

Application Notes and Protocols for In Vivo Administration of Necrostatin-1s Hydrochloride in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Necrostatin-1s (Nec-1s) hydrochloride, a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in mouse models. Nec-1s is a more stable and specific analog of Necrostatin-1 (Nec-1), lacking the off-target effects on indoleamine 2,3-dioxygenase (IDO), making it a preferred tool for studying necroptosis and RIPK1-mediated inflammation in vivo.[1][2]

Necroptosis is a form of regulated cell death implicated in the pathophysiology of numerous inflammatory and degenerative diseases.[3][4] Inhibition of RIPK1 kinase activity by Nec-1s presents a promising therapeutic strategy in various disease models.[5][6][7][8]

Mechanism of Action

Necrostatin-1s is an allosteric inhibitor of RIPK1.[9] It binds to a hydrophobic pocket in the kinase domain of RIPK1, locking it in an inactive conformation.[5] This prevents the autophosphorylation of RIPK1 and the subsequent recruitment and phosphorylation of RIPK3, a critical step in the formation of the necrosome complex (RIPK1-RIPK3-MLKL).[3][4][10] The inhibition of this cascade ultimately blocks necroptotic cell death.[5]

Signaling Pathway of Necroptosis Inhibition by Necrostatin-1s

References

- 1. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Necrostatin-1s | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]

- 5. invivogen.com [invivogen.com]

- 6. Inhibition of Receptor-Interacting Protein Kinase 1 with Necrostatin–1s ameliorates disease progression in elastase-induced mouse abdominal aortic aneurysm model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Necrostatin-1 reduces intestinal inflammation and colitis-associated tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Necrostatin-1 ameliorates intracerebral hemorrhage-induced brain injury in mice through inhibiting RIP1/RIP3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dose-dependent effects of necrostatin-1 supplementation to tissue culture media of young porcine islets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Effective Concentration of Necrostatin-1s for Inhibiting Necroptosis

Audience: Researchers, scientists, and drug development professionals.

These notes provide a comprehensive guide to utilizing Necrostatin-1s (Nec-1s), a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), for the inhibition of necroptosis in experimental settings. Nec-1s, an analog of Necrostatin-1, offers improved metabolic stability and selectivity, making it a valuable tool for studying and targeting necroptotic cell death.[1]

Mechanism of Action

Necroptosis is a form of regulated necrosis initiated by stimuli such as Tumor Necrosis Factor-alpha (TNF-α). A key step in this pathway is the activation of RIPK1. Activated RIPK1 recruits and phosphorylates RIPK3, leading to the formation of the necrosome complex. This complex then phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL), causing it to oligomerize and translocate to the plasma membrane, ultimately leading to membrane rupture and cell death.[2][3][4]

Necrostatin-1s acts as a specific inhibitor of the kinase activity of RIPK1.[1] By binding to a hydrophobic pocket in the kinase domain of RIPK1, Nec-1s locks it in an inactive conformation, thereby preventing the downstream signaling cascade that leads to necroptosis.[5]

Data Presentation: Effective Concentrations of Necrostatin-1 and its Analogs

The effective concentration of Necrostatin-1s can vary depending on the cell type, the stimulus used to induce necroptosis, and the specific experimental conditions. The following table summarizes reported effective concentrations and IC50 values for Necrostatin-1 and Necrostatin-1s.

| Compound | Cell Line | Method/Assay | Effective Concentration / IC50 | Reference |

| Necrostatin-1s | - | RIPK1 Inhibition | IC50 = 210 nM | [1] |

| Necrostatin-1s | Jurkat | TNF-α induced necroptosis | IC50 = 206 nM | [6] |

| Necrostatin-1s | HT-29 | TBZ-induced necroptosis | 30 µM (Potent Inhibition) | [7] |

| Necrostatin-1 | 293T | TNF-α-induced necroptosis | EC50 = 490 nM | [8] |

| Necrostatin-1 | Jurkat | TNF-α-induced necroptosis | EC50 = 490 nM | [8] |

| Necrostatin-1 | Mouse Model (Epilepsy) | In vivo protection | 40 µM (Optimal Effect) | [9][10] |

| Necrostatin-1 | Hoxb8-derived macrophages | Necroptosis Inhibition | 20 µM | [11] |

| Necrostatin-1 | Various | RIP1 Autophosphorylation Inhibition | 1-100 µM | [8] |

Experimental Protocols

Preparation of Necrostatin-1s Stock Solution

Proper preparation and storage of Necrostatin-1s are crucial for maintaining its potency.

-

Reconstitution: Necrostatin-1s is typically supplied as a lyophilized powder. To prepare a high-concentration stock solution, reconstitute the powder in dimethyl sulfoxide (DMSO). For example, to create a 20 mM stock solution from 5 mg of powder (Molecular Weight: 277.7 g/mol ), add 900 µl of DMSO.[1]

-

Solubility: Necrostatin-1s is soluble in DMSO at concentrations up to 25 mg/ml.[1]

-

Storage:

-

Store the lyophilized powder at room temperature, desiccated, for up to 24 months.[1]

-

Once reconstituted in DMSO, store the stock solution at -20°C for up to 3 months.[1]

-

It is recommended to aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles, which can reduce its potency.[1]

-

General Protocol for Inducing and Inhibiting Necroptosis in Cell Culture

This protocol provides a general framework for inducing necroptosis and assessing the inhibitory effect of Necrostatin-1s. Optimization of concentrations and incubation times for specific cell lines is recommended.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Necroptosis inducer: e.g., TNF-α (human, recombinant)

-

Pan-caspase inhibitor: e.g., Z-VAD-FMK (to block apoptosis and channel the cell death pathway towards necroptosis)

-

Necrostatin-1s stock solution (e.g., 20 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Cell viability assay (e.g., CellTiter-Glo®, MTT, or Sytox Green)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to reach 70-80% confluency at the time of treatment. Incubate overnight under standard culture conditions (e.g., 37°C, 5% CO2).

-

Pre-treatment with Necrostatin-1s:

-

Prepare working solutions of Necrostatin-1s by diluting the stock solution in a complete culture medium. It is advisable to test a range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your system.

-

Remove the old medium from the cells and add the medium containing the desired concentration of Necrostatin-1s.

-

As a negative control, add a medium containing the same final concentration of DMSO used for the highest Necrostatin-1s concentration.

-

Incubate for 30 minutes to 1 hour.[11]

-

-

Induction of Necroptosis:

-

Prepare a solution containing the necroptosis inducer and the pan-caspase inhibitor. A commonly used combination is TNF-α (e.g., 20-100 ng/ml) and Z-VAD-FMK (e.g., 20 µM).[11]

-

Add this induction cocktail to the wells already containing the Necrostatin-1s pre-treatment medium.

-

Include control wells:

-

Untreated cells (medium only)

-

Cells treated with the induction cocktail only (positive control for necroptosis)

-

Cells treated with Necrostatin-1s only (to check for cytotoxicity of the compound)

-

-

-

Incubation: Incubate the plate for a period sufficient to induce cell death, typically ranging from 6 to 24 hours. This should be optimized for your specific cell line and stimulus.

-

Assessment of Cell Viability:

-

After incubation, measure cell viability using a preferred method.

-

ATP Assay (e.g., CellTiter-Glo®): Measures the ATP level of viable cells.

-

Sytox Green Assay: Sytox Green is a fluorescent dye that only enters cells with compromised plasma membranes, a hallmark of necroptosis.[8]

-

MTT Assay: Measures the metabolic activity of viable cells.

-

Western Blot Analysis of Necroptosis Markers

To confirm that cell death is occurring via necroptosis and is being inhibited by Necrostatin-1s, the phosphorylation status of key signaling proteins can be assessed by Western blot.

Procedure:

-

Treat cells in larger format plates (e.g., 6-well plates) following the protocol described above.

-

After the desired incubation time (e.g., 4-8 hours, as phosphorylation events are often transient), wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against key necroptosis markers, such as:

-

Phospho-RIPK1 (Ser166)

-

Total RIPK1

-

Phospho-RIPK3 (Ser227)

-

Total RIPK3

-

Phospho-MLKL (Ser358)

-

Total MLKL

-

-

Use an appropriate loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-